The Botanical Treasury: A Technical Guide to 3,4-Di-O-caffeoylquinic Acid Methyl Ester
The Botanical Treasury: A Technical Guide to 3,4-Di-O-caffeoylquinic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Di-O-caffeoylquinic acid methyl ester is a notable member of the dicaffeoylquinic acid (diCQA) family, a group of phenolic compounds widely distributed in the plant kingdom. These compounds are esters formed from caffeic acid and quinic acid. The presence of two caffeoyl groups and a methyl ester modification imparts unique physicochemical properties and a diverse range of biological activities to this molecule. This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and elucidated biological signaling pathways of 3,4-Di-O-caffeoylquinic acid methyl ester and its close structural analogs, tailored for professionals in research and drug development.
Natural Sources and Quantitative Data
3,4-Di-O-caffeoylquinic acid methyl ester has been identified in a variety of plant species, often alongside other caffeoylquinic acid derivatives. The concentration of these compounds can vary significantly depending on the plant part, geographical location, and harvesting time. While precise quantitative data for the methyl ester is not always available, the content of related dicaffeoylquinic acids provides a valuable indication of promising sources.
| Plant Species | Plant Part | Compound(s) Quantified | Concentration/Yield | Reference |
| Salicornia herbacea | Aerial Parts | 3-caffeoyl-4-dihydrocaffeoylquinic acid methyl ester | 71.9 ± 1.9 µ g/100 g fresh weight | [1] |
| Ilex pubescens | Leaves | 3,4-di-O-caffeoylquinic acid methyl ester | Isolated, but not quantified | [2] |
| Elephantopus scaber | Rhizome | 3,4-di-O-caffeoylquinic acid methyl ester | Isolated, but not quantified | [3] |
| Lonicera japonica | Flower Buds | 3,4-di-O-caffeoylquinic acid methyl ester | Isolated, but not quantified | [4] |
| Artemisia annua | Leaves | 3,4-dicaffeoylquinic acid methyl ester | Isolated, but not quantified | |
| Ilex paraguariensis | Leaves | 3,4-dicaffeoylquinic acid | Present, but not quantified | [5] |
| Artemisia capillaris | Aerial Parts | 3,4-dicaffeoylquinic acid | Present, but not quantified |
Experimental Protocols: Isolation and Purification
The isolation of 3,4-Di-O-caffeoylquinic acid methyl ester from plant matrices typically involves a multi-step process of extraction, fractionation, and chromatography. The following is a generalized protocol synthesized from various reported methodologies.
Extraction
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Plant Material Preparation: Air-dried and powdered plant material (e.g., leaves, rhizomes) is used as the starting material.
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Solvent Extraction: The powdered material is extracted exhaustively with a polar solvent, most commonly methanol or ethanol, at room temperature. Maceration or sonication can be employed to enhance extraction efficiency.
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Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
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Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The dicaffeoylquinic acid derivatives, including the methyl ester, are typically enriched in the ethyl acetate and n-butanol fractions.
Chromatographic Purification
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Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel, Sephadex LH-20, or other suitable stationary phases.
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Gradient Elution: A gradient elution system is employed, starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity to separate the compounds based on their affinity for the stationary phase.
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Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column. A mobile phase consisting of a mixture of methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is used for elution. The eluate is monitored by a UV detector, and the fractions corresponding to the peak of 3,4-Di-O-caffeoylquinic acid methyl ester are collected.
Structure Elucidation
The structure of the isolated compound is confirmed using spectroscopic techniques, including:
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.
Biological Activities and Signaling Pathways
3,4-Di-O-caffeoylquinic acid methyl ester and its related compounds exhibit a spectrum of biological activities, including antiviral, anti-inflammatory, and cytotoxic effects. The underlying mechanisms often involve the modulation of key cellular signaling pathways.
Antiviral Activity
Dicaffeoylquinic acids have demonstrated potent antiviral activity, particularly against respiratory syncytial virus (RSV) and enterovirus A-71 (EV-A71). The proposed mechanism of action for related compounds involves the disruption of the initial stages of the viral life cycle.
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Inhibition of Viral Entry: Studies on 3,4-dicaffeoylquinic acid have shown that it can directly target viral particles and disrupt their attachment to host cell receptors, such as heparan sulfate for EV-A71.
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Inhibition of Virus-Cell Fusion: For RSV, dicaffeoylquinic acids are suggested to inhibit the fusion of the viral envelope with the host cell membrane, a critical step for viral entry.
Anti-inflammatory Activity
The anti-inflammatory properties of dicaffeoylquinic acids are well-documented and are primarily attributed to their ability to suppress the production of pro-inflammatory mediators. This is achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
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Inhibition of NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), dicaffeoylquinic acids have been shown to inhibit the phosphorylation and degradation of IκB-α. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB target genes, including those encoding for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α and IL-6.
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Modulation of MAPK Pathway: These compounds can also suppress the phosphorylation of key MAPK proteins, including ERK, JNK, and p38, which are upstream regulators of inflammatory responses.
Cytotoxic Activity
Certain dicaffeoylquinic acid derivatives have demonstrated cytotoxic effects against cancer cell lines. The underlying mechanism is often linked to the induction of apoptosis through the intrinsic mitochondrial pathway.
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Modulation of Bcl-2 Family Proteins: Compounds similar to 3,4-di-O-caffeoylquinic acid methyl ester have been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability.
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Caspase Activation: The permeabilization of the mitochondrial membrane results in the release of cytochrome c, which in turn activates a cascade of caspases, including the key executioner caspase-3, ultimately leading to programmed cell death.
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Induction of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels has also been observed, which can further contribute to mitochondrial dysfunction and apoptosis.
Conclusion
3,4-Di-O-caffeoylquinic acid methyl ester represents a promising natural product with a diverse pharmacological profile. Its presence in various medicinal and dietary plants makes it an accessible target for phytochemical investigation. The detailed understanding of its isolation, purification, and mechanisms of action provides a solid foundation for further research into its therapeutic potential. The modulation of key signaling pathways such as NF-κB, MAPK, and the intrinsic apoptotic pathway highlights its potential for the development of novel antiviral, anti-inflammatory, and anticancer agents. Further quantitative studies across a broader range of plant sources and in-depth investigations into its specific molecular targets will be crucial for advancing its application in drug discovery and development.
References
- 1. 3,4,5-Tri-O-caffeoylquinic acid methyl ester isolated from Lonicera japonica Thunb. Flower buds facilitates hepatitis B virus replication in HepG2.2.15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioassay guided isolation of caffeoylquinic acids from the leaves of Ilex pubescens Hook. et Arn. and investigation of their anti-influenza mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Biological Potential and Chemical Profile of European Varieties of Ilex - PMC [pmc.ncbi.nlm.nih.gov]
